5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Overview
Description
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a pyridine ring with a methyl group and an aldehyde functional group, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, causing conformational changes that affect the function of the target .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, such as modulating enzyme activity or influencing signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid derivatives, which are known for their wide spectrum of biological activity, including hypolipidemic and neuroprotective effects . The nature of these interactions often involves the formation of complexes or the modulation of enzyme activity, which can influence metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown antiproliferative activity against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer . These effects are likely mediated through the modulation of specific signaling pathways and the alteration of gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nicotinic acid derivatives suggests a potential role in modulating enzyme activity involved in metabolic processes . Additionally, changes in gene expression induced by this compound can further influence cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or neuroprotection. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported threshold effects where the compound’s beneficial effects plateau, and higher doses lead to toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For example, its interaction with nicotinic acid derivatives suggests involvement in pathways related to lipid metabolism and energy production . The compound’s effects on metabolic flux and metabolite levels further underscore its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nicotinic acid derivatives suggests potential localization in mitochondria, where it can influence energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method provides a straightforward route to obtain the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antiproliferative activity against various cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for drug synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: Contains nitrile groups, showing different reactivity and applications.
Uniqueness
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential applications in various fields. Its combination of a pyridine ring, methyl group, and aldehyde group makes it a versatile compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYFXUXPLICMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743822 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-72-5 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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